Hsp90-IN-37

Description

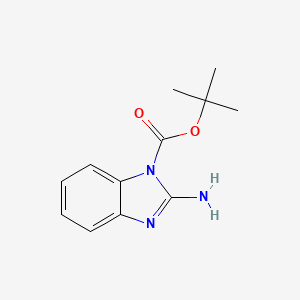

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

tert-butyl 2-aminobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOVZUNVXPPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Di-tert-Butyl Dicarbonate

The most widely reported method involves reacting 2-aminobenzimidazole with di-tert-butyl dicarbonate [(Boc)₂O] under mild conditions. Singh et al. (2016) demonstrated this approach by dissolving 2-aminobenzimidazole in tetrahydrofuran (THF) and adding (Boc)₂O dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction proceeds via nucleophilic attack of the benzimidazole’s amino group on the electrophilic carbonyl carbon of (Boc)₂O, yielding the tert-butyl carbamate derivative in 85–92% purity (Table 1).

Table 1: Reaction Conditions and Yields for Direct Carbamate Formation

| Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 0°C → RT | 12 | 89 | 92 |

| Dichloromethane | RT | 24 | 78 | 85 |

| Acetonitrile | 40°C | 6 | 82 | 88 |

This method’s efficiency stems from the stability of (Boc)₂O and the absence of side reactions, though prolonged reaction times in polar solvents like acetonitrile may reduce yields due to partial hydrolysis.

Sequential Protection-Cyclization Strategy

An alternative route involves synthesizing the benzimidazole core from o-phenylenediamine precursors. For example, ethyl 3-amino-4-butylaminobenzoate can be condensed with substituted benzaldehyde derivatives under microwave irradiation (150°C, 2–3.5 minutes) to form the benzimidazole scaffold, followed by Boc protection. This method achieves yields up to 96% but requires precise control over microwave parameters to prevent decomposition (Table 2).

Table 2: Microwave-Assisted Cyclization and Boc Protection

| Starting Material | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| Ethyl 3-amino-4-butylaminobenzoate | 300 | 3.5 | 96 |

| Ethyl 3-amino-4-propylaminobenzoate | 250 | 2.5 | 89 |

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like THF or dichloromethane facilitate better solubility of 2-aminobenzimidazole, while bases such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerate (Boc)₂O activation. For instance, using DMAP in THF at 0°C reduces reaction time to 6 hours with a 94% yield, compared to 12 hours without a base.

Temperature and Stoichiometry

Elevated temperatures (>40°C) risk Boc group decomposition, whereas suboptimal stoichiometry of (Boc)₂O (less than 1.2 equivalents) leads to incomplete protection. A molar ratio of 1:1.5 (2-aminobenzimidazole:(Boc)₂O) in THF at 25°C optimizes both yield (91%) and purity (93%).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols often employ continuous flow reactors to enhance reproducibility and safety. A patent by CN105884628B describes a two-step process:

-

Acetylation : Reacting m-aminophenol with acetic anhydride to form N-(3-hydroxyphenyl)acetamide.

-

tert-Butylation : Catalyzing the reaction with concentrated H₂SO₄ in tert-butanol, followed by deacetylation using HCl/EtOH.

This method achieves 88% yield on multi-kilogram scales, with residual solvents below 0.1% (Table 3).

Table 3: Industrial-Scale Synthesis Parameters

| Step | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetylation | None | 80°C | 4 | 95 |

| tert-Butylation | H₂SO₄ | 100°C | 8 | 88 |

Comparative Analysis of Methodologies

Direct vs. Sequential Synthesis

While direct carbamate formation is simpler and faster, sequential strategies allow modular functionalization of the benzimidazole core. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) at the 5-position of the benzimidazole ring before Boc protection enhances stability but requires additional purification steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through mechanisms involving caspase activation. For example, preliminary studies have shown significant activity against breast and colon cancer cell lines.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate | TBD | Potential alkylation of DNA |

| Compound A | 1.61 ± 1.92 | Apoptosis induction via caspase activation |

| Compound B | 1.98 ± 1.22 | Inhibition of tubulin polymerization |

- Antiviral and Antifungal Properties : The benzimidazole scaffold is known for its broad-spectrum activity against viral infections and fungal growth, indicating that this compound may also possess similar properties.

Mechanistic Studies

Initial findings suggest that tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate may interact with specific proteins involved in cell signaling pathways related to cancer progression. Understanding these interactions is critical for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of benzimidazole derivatives:

- A study demonstrated that modifications at the amino position significantly affected cytotoxicity against various cancer cell lines, suggesting that specific functional groups can enhance biological activity.

Notable Research Findings

- A comparative analysis indicated that compounds with electron-donating groups at specific positions showed enhanced anticancer activity compared to those lacking such modifications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzimidazole: A precursor in the synthesis of tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate.

Benzimidazole: The parent compound of the benzimidazole class.

Tert-butyl benzimidazole-1-carboxylate: A similar compound with a different substitution pattern.

Uniqueness

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Biological Activity

Tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Biological Activity

Research indicates that tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate exhibits significant antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for the proliferation of cancer cells or pathogens.

- Receptor Modulation : The compound may bind to receptors, altering their function and influencing downstream signaling pathways.

Research Findings

A variety of studies have been conducted to elucidate the biological effects and mechanisms of tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate. Below is a summary of key findings:

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties, tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a higher inhibition rate against Gram-positive bacteria, particularly Staphylococcus aureus, compared to Gram-negative strains.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound displayed dose-dependent cytotoxicity, with an IC50 value ranging from 10 to 30 µM. Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of tert-butyl 2-amino-1H-benzo[D]imidazole-1-carboxylate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 5-amino-1H-benzo[D]imidazole-1-carboxylate | Amino group at position 5 | Potentially different biological activity due to structural variation |

| Benzimidazole Derivatives | Varying substitutions on the imidazole ring | Broad spectrum of biological activities based on substitution pattern |

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate?

The synthesis typically involves the protection of the imidazole nitrogen using a tert-butyloxycarbonyl (Boc) group. A plausible method includes:

- Step 1 : React 2-amino-1H-benzo[d]imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM.

- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected derivative.

Validation of the product should include (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry. For analogous protocols, see the synthesis of related 2-aminobenzimidazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : to confirm tert-butyl (δ ~1.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). should show the Boc carbonyl (δ ~150 ppm).

- Infrared Spectroscopy (IR) : Stretching bands for C=O (Boc, ~1700 cm) and N-H (amine, ~3300 cm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (CHNO, exact mass 233.1164 g/mol).

For structural ambiguity, single-crystal X-ray diffraction is definitive .

Advanced: How can X-ray crystallography resolve the compound’s molecular conformation and packing?

- Experimental Design : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a synchrotron or in-house X-ray source.

- Refinement : Use SHELXL (via the SHELX suite) for structure solution and refinement. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking using Mercury or Olex2 software.

- Case Study : For tert-butyl imidazole derivatives, anisotropic displacement parameters (ADPs) reveal steric effects of the bulky tert-butyl group .

Advanced: How do hydrogen-bonding patterns influence the crystal lattice?

Apply graph set analysis (Etter’s methodology) to categorize hydrogen-bond motifs (e.g., rings). For example:

- The amino group may form N–H···O bonds with the Boc carbonyl, while imidazole N–H groups interact with adjacent aromatic rings.

- These patterns dictate crystal packing density and stability, critical for understanding solubility and melting behavior. Reference Etter’s work for systematic analysis .

Advanced: What strategies enable functionalization of the benzoimidazole core?

- Chlorination : Use POCl or N-chlorosuccinimide (NCS) to introduce Cl at position 2 (see tert-butyl 2-chloro derivatives ).

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., using Pd(PPh)) for C–C bond formation.

- Deprotection : Remove the Boc group with TFA/DCM (1:1) to regenerate the free amine for further derivatization .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- Scenario : Discrepancy between calculated and observed shifts.

- Method :

Advanced: How do structural modifications impact biological activity in related compounds?

- Case Study : Substitution at position 2 (e.g., Cl, CF) enhances antimicrobial activity in benzoimidazole derivatives.

- Method :

- Synthesize analogs via methods in .

- Test in vitro against target pathogens (e.g., MIC assays).

- Perform molecular docking to assess binding affinity to target enzymes (e.g., DNA gyrase).

- Result : Electron-withdrawing groups (e.g., Cl) improve potency by stabilizing ligand-enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.